Methyl 3-(2-oxoazetidin-1-yl)propanoate

Description

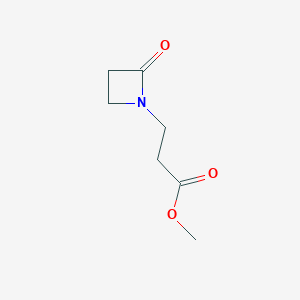

Methyl 3-(2-oxoazetidin-1-yl)propanoate is a β-lactam-containing ester with a propanoate backbone linked to a 2-oxoazetidine (azetidinone) ring. The azetidinone moiety is a four-membered lactam ring, which confers significant ring strain and reactivity, making it a critical structural motif in antibiotics and enzyme inhibitors. The compound’s ester group enhances solubility and bioavailability, while the azetidinone ring enables interactions with biological targets such as penicillin-binding proteins (PBPs) .

Properties

CAS No. |

79353-58-5 |

|---|---|

Molecular Formula |

C7H11NO3 |

Molecular Weight |

157.17 g/mol |

IUPAC Name |

methyl 3-(2-oxoazetidin-1-yl)propanoate |

InChI |

InChI=1S/C7H11NO3/c1-11-7(10)3-5-8-4-2-6(8)9/h2-5H2,1H3 |

InChI Key |

RGGKEIBJIXUMHO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCN1CCC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(2-oxoazetidin-1-yl)propanoate can be synthesized through several methods. One common approach involves the reaction of 3-bromopropanoic acid methyl ester with azetidin-2-one in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-oxoazetidin-1-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 3-(2-oxoazetidin-1-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(2-oxoazetidin-1-yl)propanoate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with cellular receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl 3-(2-oxoazetidin-1-yl)propanoate with structurally or functionally related esters and heterocyclic compounds.

Key Comparative Insights:

Ring Size and Reactivity: The azetidinone ring in the target compound is more strained than 5-membered (pyrrolidone) or 6-membered (piperidone) analogs. This strain enhances reactivity, particularly in β-lactam antibiotics, where ring-opening reactions target bacterial cell wall synthesis . Pyrrolidone derivatives (e.g., ) exhibit greater conformational flexibility and stability, making them suitable for non-antibiotic applications like polymer synthesis .

Substituent Effects: Brominated piperidone () introduces halogen-mediated electronic effects, enhancing electrophilicity for nucleophilic substitution reactions in drug synthesis.

Biological Activity :

- Indole-containing esters () are associated with agrochemical and fluorescent applications due to their planar aromatic systems and photostability.

- The target compound’s β-lactam core is pivotal in antibiotic resistance studies, whereas unsaturated pyrrolidone esters () may interact with neuronal receptors (e.g., GABA analogs).

Synthetic Accessibility: this compound derivatives often require chiral auxiliaries or protective groups (e.g., dibenzylamino in ), complicating synthesis compared to pyrrolidone or piperidone analogs.

Research Findings and Data Tables

Table 1: Spectral and Physical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.